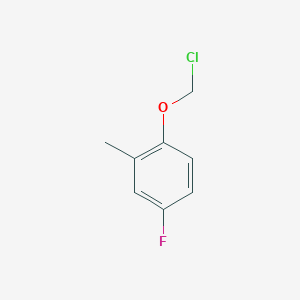

1-(Chloromethoxy)-4-fluoro-2-methylbenzene

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8ClFO |

|---|---|

Molecular Weight |

174.60 g/mol |

IUPAC Name |

1-(chloromethoxy)-4-fluoro-2-methylbenzene |

InChI |

InChI=1S/C8H8ClFO/c1-6-4-7(10)2-3-8(6)11-5-9/h2-4H,5H2,1H3 |

InChI Key |

JSHQEZUGIQRYAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OCCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Chloromethoxy 4 Fluoro 2 Methylbenzene

Strategies for the Formation of the Chloromethoxy Ether Linkage

The introduction of the chloromethoxy (-OCH₂Cl) group onto the phenolic oxygen of 4-fluoro-2-methylphenol is a critical step in the synthesis of the target compound. This transformation can be accomplished through various etherification strategies, ranging from classical acid-catalyzed reactions to modern metal-catalyzed couplings.

Etherification Routes Employing Formaldehyde and Hydrogen Chloride Equivalents

A traditional and direct method for the synthesis of chloromethyl ethers is the reaction of an alcohol or phenol with formaldehyde and hydrogen chloride (HCl). orgsyn.org This acid-catalyzed reaction, often referred to as the Blanc-Quelet reaction when applied to aromatic compounds, generates the chloromethoxy ether in a single step.

The reaction typically involves treating the precursor, 4-fluoro-2-methylphenol, with an excess of formaldehyde (often as an aqueous solution, formalin, or as its polymer, paraformaldehyde) and saturating the mixture with gaseous hydrogen chloride. orgsyn.org The process is generally carried out in a suitable solvent or neat, often with cooling to control the exothermic reaction. The mechanism proceeds through the protonation of formaldehyde by HCl, generating a highly electrophilic hydroxymethyl cation (⁺CH₂OH) or its equivalent. This electrophile is then attacked by the nucleophilic oxygen of the phenol. Subsequent reaction with another molecule of HCl converts the resulting hydroxymethyl ether to the desired chloromethyl ether.

Reaction Scheme: Ar-OH + CH₂O + HCl → Ar-OCH₂Cl + H₂O

While this method is direct, it has notable drawbacks. The reaction conditions are harsh and acidic. A significant concern is the potential in-situ formation of the highly carcinogenic byproduct, bis(chloromethyl) ether (BCME), from the self-condensation of formaldehyde and HCl. nih.govnih.gov Therefore, stringent safety precautions and careful control of reaction conditions are imperative.

Modifications of Electrophilic Chloromethylation on Substituted Aryl Ethers

Electrophilic chloromethylation involves the introduction of a chloromethyl group (-CH₂Cl) onto the aromatic ring itself, rather than the phenolic oxygen. However, the principles and reagents used in these reactions are closely related to the formation of chloromethoxy ethers and can be adapted. The key reagent in these transformations is often chloromethyl methyl ether (CH₃OCH₂Cl), also known as MOM-Cl. wikipedia.org

The synthesis of MOM-Cl itself can be achieved by reacting formaldehyde, methanol, and hydrogen chloride. orgsyn.org A safer and more convenient laboratory-scale synthesis involves the reaction of dimethoxymethane with acetyl chloride in the presence of a Lewis acid catalyst. wikipedia.org

In the context of forming 1-(Chloromethoxy)-4-fluoro-2-methylbenzene, the reaction would involve the O-alkylation of 4-fluoro-2-methylphenol using a suitable chloromethylating agent. Instead of generating the reagent in situ from formaldehyde and HCl, pre-formed or separately generated chloromethylating agents can be used under more controlled conditions. The kinetics of such reactions suggest that a highly selective methoxymethyl cation (CH₃OCH₂⁺) acts as the key electrophile. nih.gov

Table 1: Comparison of Chloromethylation Reagent Generation

| Method | Reagents | Conditions | Key Concerns |

|---|---|---|---|

| Classical In-Situ | Formaldehyde, HCl, Phenol | Strong acid, often cooled | Formation of bis(chloromethyl) ether nih.govnih.gov |

| Using Pre-formed MOM-Cl | 4-fluoro-2-methylphenol, MOM-Cl, Base | Anhydrous, often basic conditions | MOM-Cl is a carcinogen wikipedia.org |

| In-Situ MOM-Cl Generation | Dimethoxymethane, Acyl Chloride, Lewis Acid | Anhydrous, catalytic | Safer handling, avoids distillation of pure MOM-Cl wikipedia.org |

Palladium-Catalyzed C-O Bond Formation Approaches

Modern synthetic chemistry offers powerful tools for bond construction, including palladium-catalyzed cross-coupling reactions for C-O bond formation, often known as the Buchwald-Hartwig amination/etherification. nih.govmit.edu These methods provide a milder and more versatile alternative to classical etherification. Although typically used to form aryl-alkyl or diaryl ethers from aryl halides and alcohols, this methodology can be conceptually applied to form the chloromethoxy linkage.

The reaction would involve coupling a metal salt of 4-fluoro-2-methylphenol (a phenoxide) with a suitable electrophile like chloromethyl methyl ether or a related species. The key to the success of these reactions is the choice of the palladium catalyst and, crucially, the supporting phosphine ligand. mit.eduuwindsor.ca Bulky, electron-rich phosphine ligands are often required to facilitate the crucial reductive elimination step that forms the C-O bond. nih.gov

A hypothetical reaction scheme would be: Ar-O⁻M⁺ + Cl-CH₂-OR + Pd(0)/Ligand → Ar-O-CH₂-OR + MCl

While highly effective for many ether syntheses, the application of this method for introducing a reactive chloromethoxy group would need careful optimization to prevent side reactions or catalyst deactivation. The functional group tolerance of these catalyst systems is a significant advantage, allowing the reaction to proceed under neutral or weakly basic conditions. researchgate.net

Other Specialized Methodologies for Chloromethoxy Group Introduction

To circumvent the hazards associated with handling chloromethyl ethers, alternative methodologies have been developed. One notable approach involves the use of zinc(II) salts to catalyze the reaction between acetals (like dimethoxymethane) and acid halides (like acetyl chloride). organic-chemistry.orgresearchgate.net This reaction generates the corresponding haloalkyl ether in situ in near-quantitative yields.

This method offers several advantages:

Safety: It avoids the need to isolate or handle the carcinogenic chloromethyl ether. The reagent is generated and consumed in the same pot. organic-chemistry.org

Efficiency: The reaction is rapid and requires only catalytic amounts of the zinc salt. researchgate.net

Mild Conditions: The reaction proceeds under much milder conditions than the classical formaldehyde/HCl route.

The generated chloromethyl methyl ether can then react directly with the 4-fluoro-2-methylphenol present in the reaction mixture to yield the desired product. Any excess haloalkyl ether can be easily quenched during the aqueous workup, further enhancing the safety profile of the procedure. organic-chemistry.org

Regioselective Synthesis of the Fluorinated and Methylated Aromatic Core

The successful synthesis of this compound relies on the availability of the correctly substituted precursor, 4-fluoro-2-methylphenol. The specific placement of the fluoro and methyl groups on the aromatic ring is a challenge of regioselectivity, which is typically addressed using the principles of electrophilic aromatic substitution. wikipedia.org

Electrophilic Aromatic Substitution for Direct Functionalization

The substitution pattern of the aromatic core can be achieved by performing sequential electrophilic aromatic substitution reactions on a simpler, commercially available benzene (B151609) derivative. The directing effects of the substituents are paramount in determining the outcome.

Hydroxyl (-OH) and Methyl (-CH₃) groups: Both are activating, ortho-, para-directing groups. libretexts.org

Fluoro (-F) group: This is a deactivating but ortho-, para-directing group due to the interplay of its inductive electron-withdrawing effect and resonance electron-donating effect.

Several synthetic routes can be envisioned to achieve the 4-fluoro-2-methylphenol structure:

Starting from o-cresol (2-methylphenol): The hydroxyl and methyl groups will both direct incoming electrophiles to the 4- and 6-positions. Fluorination of o-cresol would likely yield a mixture of 4-fluoro-2-methylphenol and 6-fluoro-2-methylphenol. Separating these isomers could be challenging.

Starting from p-fluorophenol (4-fluorophenol): The hydroxyl group is a stronger activating group than fluorine. It will primarily direct an incoming electrophile (e.g., from a Friedel-Crafts alkylation reaction) to the position ortho to itself (the 2-position). This route offers a more regioselective approach to the desired product.

Starting from 3-fluorotoluene: This precursor has the methyl and fluoro groups in a meta relationship. Subsequent introduction of a hydroxyl group (e.g., via nitration, reduction to an amine, diazotization, and hydrolysis) would be directed by both existing groups. The methyl group directs ortho/para (to the 2-, 4-, and 6-positions), and the fluorine directs ortho/para (to the 2-, 4-, and 6-positions relative to itself). The position C-6 (ortho to methyl and para to fluoro) and C-4 (para to methyl and ortho to fluoro) would be strongly activated, leading to the potential for forming the desired substitution pattern after functional group manipulation.

Table 2: Regiochemical Control in Aromatic Core Synthesis

| Starting Material | Key Reaction | Directing Group Influence | Expected Outcome |

|---|---|---|---|

| o-Cresol | Electrophilic Fluorination | -OH and -CH₃ are both ortho, para-directing | Mixture of 4-fluoro and 6-fluoro isomers |

| p-Fluorophenol | Friedel-Crafts Alkylation | -OH is a strong ortho, para-director | Predominantly 2-alkylation, leading to 4-fluoro-2-methylphenol |

The choice of synthetic route depends on the availability of starting materials, the desired regioselectivity, and the scalability of the reactions. The Friedel-Crafts alkylation of p-fluorophenol generally represents a highly convergent and regioselective strategy for obtaining the required 4-fluoro-2-methylphenol core. ossila.comnih.gov

Precursor Synthesis and Subsequent Derivatization

The primary precursor for the synthesis of this compound is 4-fluoro-2-methylphenol . This starting material provides the necessary substituted aromatic framework onto which the chloromethoxy group is introduced. The synthesis of 4-fluoro-2-methylphenol itself can be accomplished through various established routes in organic chemistry, often starting from more common feedstocks like 4-fluoro-2-methylaniline via diazotization followed by hydrolysis.

The subsequent derivatization of 4-fluoro-2-methylphenol to yield this compound is typically achieved through a chloromethoxylation reaction. This process involves the introduction of a chloromethoxy (-OCH₂Cl) group to the phenolic oxygen atom. A common method for this transformation is a variation of the Blanc chloromethylation, where the phenol is reacted with a source of formaldehyde and hydrogen chloride. wikipedia.org Alternatively, chloromethyl methyl ether (CH₃OCH₂Cl) can be used directly as the chloromethylating agent. wikipedia.org

The reaction mechanism generally proceeds via the formation of an electrophilic species, such as a (chloromethyl)oxonium cation or a chlorocarbenium cation, which is then attacked by the nucleophilic phenolic oxygen of 4-fluoro-2-methylphenol. wikipedia.org The presence of the electron-donating methyl group and the electron-withdrawing fluorine atom on the aromatic ring influences the reactivity of the phenolic precursor.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency and selectivity of the synthesis of this compound are highly dependent on the optimization of reaction parameters, including the choice of catalyst, solvent, and temperature.

Lewis acid catalysis is often pivotal in chloromethylation and related reactions. wikipedia.org For the synthesis of chloromethyl ethers from phenols, a Lewis acid can enhance the electrophilicity of the formaldehyde or chloromethylating agent, thereby facilitating the reaction. Common Lewis acids employed in such syntheses include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄). google.comresearchgate.net

For instance, zinc(II) salts have been shown to be highly effective catalysts for the synthesis of chloromethyl methyl ether from acetals and acid halides, achieving near-quantitative yields with very low catalyst loading (as low as 0.01 mol%). organic-chemistry.orgresearchgate.net This high catalytic activity suggests that zinc-based Lewis acids would be strong candidates for catalyzing the chloromethoxylation of 4-fluoro-2-methylphenol. The choice of a specific Lewis acid can influence reaction rates and potentially minimize side reactions, such as the formation of diarylmethane byproducts, which can occur in Blanc-type reactions. wikipedia.org The catalyst's role is to polarize the C-O bond of the formaldehyde or its equivalent, making the carbon atom more susceptible to nucleophilic attack by the phenol.

The selection of an appropriate solvent is critical for controlling the reaction rate and selectivity. The solvent's polarity can influence the stability of intermediates and transition states. For reactions involving charged species, such as the electrophiles in chloromethoxylation, polar aprotic solvents are often suitable. However, the specific choice of solvent can have a significant impact on the reaction outcome. cmu.edu

Temperature control is equally important. Exothermic reactions require careful temperature management to prevent runaway reactions and the formation of undesired byproducts. Conversely, some reactions may require heating to proceed at a reasonable rate. The optimal temperature for the synthesis of this compound would need to be determined empirically to balance reaction kinetics with product stability and selectivity. For many organic reactions, a systematic study of temperature effects is conducted to find the ideal conditions that maximize yield and purity. nih.gov

Following the completion of the reaction, the isolation and purification of this compound are essential to obtain a product of high purity. The initial workup procedure typically involves quenching the reaction, for example, with an aqueous solution to deactivate the catalyst and remove any remaining acidic reagents. orgsyn.org

The crude product is then extracted from the aqueous phase into an organic solvent. Common purification techniques for aromatic compounds include:

Distillation: If the product is a liquid with a suitable boiling point, distillation (often under reduced pressure to prevent thermal decomposition) is a common method for purification. orgsyn.org

Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.

Chromatography: Column chromatography, using a stationary phase like silica gel and an appropriate eluent, is a versatile technique for separating the desired product from unreacted starting materials and byproducts. nih.gov

The choice of purification method will depend on the physical properties of this compound and the nature of any impurities present in the crude reaction mixture.

Spectroscopic Characterization for Structural Elucidation of 1 Chloromethoxy 4 Fluoro 2 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed ¹H NMR and ¹³C NMR spectral data, including chemical shifts, coupling constants, and multiplicity patterns for both the aromatic and aliphatic regions of 1-(chloromethoxy)-4-fluoro-2-methylbenzene, are not available in the public domain. Furthermore, no two-dimensional NMR studies, which are crucial for mapping the connectivity of atoms within the molecule, appear to have been published.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific IR absorption frequencies corresponding to the characteristic functional groups of this compound, such as the C-O-C ether linkage, the C-Cl bond, the C-F bond, and the aromatic ring vibrations, have not been documented in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

While the molecular weight of this compound can be calculated from its chemical formula, experimental mass spectrometry data, including the molecular ion peak and the characteristic fragmentation pattern, are not publicly available. This information is vital for confirming the molecular weight and deducing the structural components of the molecule.

Elemental Analysis for Empirical Formula Confirmation

No experimental elemental analysis data, which would provide the percentage composition of carbon, hydrogen, chlorine, fluorine, and oxygen, could be found for this compound. This analysis is a fundamental method for confirming the empirical formula of a synthesized compound.

Due to the absence of this critical spectroscopic and analytical information, a detailed and scientifically verifiable article on the characterization of this compound cannot be constructed at this time. The data for related compounds, while available, cannot be accurately extrapolated to this specific molecule.

Advanced Spectroscopic Probes for Conformational Analysis

The conformational preferences of substituted benzene (B151609) derivatives like this compound are dictated by the interplay of steric and electronic effects of the various substituents on the aromatic ring. The rotation around the C(aryl)-O and O-CH2Cl bonds gives rise to different conformers. Advanced spectroscopic techniques are theoretically capable of providing detailed insights into the geometry and relative energies of these conformers.

In the absence of direct experimental data for this compound, a general discussion of the applicable advanced spectroscopic techniques is provided below. These methods represent the approaches that would be employed to elucidate its conformational landscape.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy:

Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are powerful tools for determining the spatial proximity of atoms within a molecule. For this compound, NOE measurements could distinguish between conformers by identifying close contacts between the protons of the chloromethoxy group and the protons of the methyl group or the aromatic ring. The magnitude of the NOE enhancement is inversely proportional to the sixth power of the distance between the interacting nuclei, making it a sensitive probe for conformational analysis.

Rotational Spectroscopy:

Microwave spectroscopy, a form of rotational spectroscopy, provides highly accurate measurements of the rotational constants of a molecule in the gas phase. These constants are directly related to the moments of inertia, which in turn depend on the precise three-dimensional arrangement of the atoms. By comparing experimentally determined rotational constants with those calculated for different theoretical conformers, the preferred conformation(s) of the molecule can be identified.

Computational Chemistry:

In conjunction with experimental spectroscopy, computational methods are invaluable for conformational analysis. Ab initio and Density Functional Theory (DFT) calculations can be used to predict the geometries and relative energies of the stable conformers of this compound. The calculated spectroscopic parameters (e.g., NMR chemical shifts, coupling constants, and rotational constants) for each conformer can then be compared with experimental data to validate the computational model and confirm the conformational assignments.

While the aforementioned techniques are standard for such analyses, specific research applying them to this compound has not been identified. Consequently, no detailed research findings or data tables can be presented.

Advanced Applications As a Synthetic Building Block in Organic Chemistry Research

Precursor in the Synthesis of Complex Organic Architectures

The chloromethoxy group in 1-(Chloromethoxy)-4-fluoro-2-methylbenzene serves as a latent electrophilic handle, making the compound a valuable precursor for the synthesis of intricate organic structures. The chloromethyl ether functionality can be readily converted into a more reactive chloromethyl group, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is fundamental to its application in the stepwise construction of complex molecular frameworks.

The presence of the fluorine and methyl substituents on the aromatic ring further influences its reactivity and provides opportunities for regioselective transformations. These groups can direct subsequent electrophilic or nucleophilic aromatic substitution reactions, allowing for the controlled introduction of additional functional groups. This controlled functionalization is crucial in the total synthesis of natural products and other biologically active molecules where precise control of stereochemistry and substitution patterns is paramount.

While specific examples detailing the use of this compound in the total synthesis of a named complex molecule are not prevalent in publicly available literature, its structural motifs are found in various advanced intermediates. The fluorinated and methylated phenyl moiety is a common feature in many modern pharmaceuticals and agrochemicals. ccspublishing.org.cnnih.govnumberanalytics.com The compound's utility lies in its ability to introduce this substituted aromatic core into a larger molecular scaffold.

Scaffold for Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. Chloromethylated aromatic compounds, which can be derived from this compound, are key intermediates in the synthesis of a variety of heterocyclic systems. The reactive chloromethyl group can undergo nucleophilic substitution reactions with a wide range of dinucleophiles, leading to the formation of fused or appended heterocyclic rings.

For instance, reaction with binucleophiles such as 1,2-diamines, 1,2-diols, or 1,2-dithiols can lead to the formation of benzodiazepines, benzodioxanes, or benzodithianes, respectively. These heterocyclic scaffolds are privileged structures in drug discovery, exhibiting a broad spectrum of biological activities. The fluorine and methyl substituents on the benzene (B151609) ring of the starting material would be incorporated into the final heterocyclic product, potentially modulating its pharmacological properties. Fluorine, in particular, is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. ccspublishing.org.cnnih.gov

Intermediate in the Development of Specialty Chemicals and Functional Materials

The unique electronic and steric properties conferred by the fluorine and methyl groups make this compound an attractive intermediate for the synthesis of specialty chemicals and functional materials.

Applications in Polymer Chemistry (e.g., polymerization initiation)

Aromatic compounds containing reactive benzylic halides, which can be generated from this compound, can act as initiators in certain types of polymerization reactions, such as atom transfer radical polymerization (ATRP). The controlled nature of ATRP allows for the synthesis of well-defined polymers with specific molecular weights and low polydispersity. The fluorinated methylbenzene moiety would thus be incorporated as an end-group of the polymer chain, potentially influencing the polymer's thermal stability, solubility, and surface properties. Fluorinated polymers are known for their unique characteristics, including hydrophobicity, chemical resistance, and low surface energy, which are valuable in a range of high-performance applications. numberanalytics.comman.ac.uk

Role in the Synthesis of Agrochemical Intermediates

Fluorine-containing compounds play a crucial role in the modern agrochemical industry, with a significant number of commercial pesticides containing at least one fluorine atom. ccspublishing.org.cnnih.govnumberanalytics.comresearchgate.net The presence of fluorine can enhance the biological activity, metabolic stability, and transport properties of agrochemicals. The 4-fluoro-2-methylphenyl motif is present in several classes of herbicides, fungicides, and insecticides.

This compound, by providing a reactive handle on this fluorinated aromatic core, can serve as a key intermediate in the synthesis of such agrochemicals. The chloromethoxy group can be transformed to other functionalities that can then be elaborated to construct the final active ingredient. The strategic placement of the fluorine and methyl groups can influence the molecule's interaction with its biological target and its environmental fate.

Methodological Studies in Green Chemistry and Sustainable Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and transformations of chloromethoxy derivatives are areas where these principles can be applied.

Future Research Directions and Emerging Paradigms

Exploration of Novel Catalytic Methods for Selective Transformations

The chloromethoxy group of 1-(Chloromethoxy)-4-fluoro-2-methylbenzene presents a key site for selective chemical transformations. Future research is increasingly focused on the development of novel catalytic systems that can precisely target and modify this functional group, offering pathways to a diverse range of derivatives.

A significant area of investigation involves the use of transition metal catalysts for cross-coupling reactions. While palladium-catalyzed reactions are well-established for a variety of organic transformations, their application to chloromethoxyarenes is an evolving field. Future studies will likely concentrate on designing specialized ligand systems that can facilitate the oxidative addition of palladium into the C-O or C-Cl bond of the chloromethoxy moiety. This would enable the coupling of various nucleophiles, including organoboron, organozinc, and organotin reagents, to generate a library of new compounds with tailored electronic and steric properties. The challenge lies in achieving high selectivity for the chloromethoxy group in the presence of the fluoro and methyl substituents on the aromatic ring.

Furthermore, the development of photocatalytic methods for the activation of the chloromethoxy group is a promising avenue. Visible-light photoredox catalysis could offer a mild and efficient alternative to traditional thermal methods for generating radical intermediates from the chloromethoxy unit. These radicals could then participate in a variety of bond-forming reactions, such as additions to alkenes or couplings with other radical species, opening up new synthetic possibilities under environmentally benign conditions.

Investigation of Organometallic Chemistry Involving the Chloromethoxy Unit

The interaction of this compound with organometallic reagents is a fertile ground for discovering new reaction pathways. The chloromethoxy group can act as an electrophilic site for nucleophilic attack by organometallic species, leading to the formation of new carbon-carbon bonds.

A key area of future research is the controlled reaction with Grignard reagents and organolithium compounds. While these strong nucleophiles can readily displace the chloro or methoxy (B1213986) group, controlling the selectivity and preventing side reactions, such as deprotonation of the methyl group or attack at the aromatic ring, remains a challenge. Future investigations will likely focus on the use of advanced techniques, such as low-temperature reactions and the addition of specific additives, to modulate the reactivity of the organometallic reagents and achieve desired synthetic outcomes.

Moreover, the direct insertion of metals, such as magnesium or zinc, into the C-Cl bond of the chloromethoxy group to form novel organometallic intermediates is an area ripe for exploration. The generation of a Grignard or organozinc reagent at the benzylic position would create a powerful nucleophile that could be used in a wide array of subsequent reactions, including additions to carbonyl compounds and cross-coupling reactions. The stability and reactivity of these novel organometallic species will be a central focus of these future studies.

Advanced Computational Studies on Reaction Dynamics and Stereoselectivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex chemical systems. For this compound, advanced computational studies will play a pivotal role in elucidating reaction mechanisms and guiding the design of new synthetic strategies.

Density Functional Theory (DFT) calculations can be employed to model the transition states of various reactions involving the chloromethoxy group. This will provide valuable insights into the activation energies and reaction pathways of processes such as nucleophilic substitution, elimination, and metal-catalyzed cross-coupling reactions. By understanding the energetic landscape of these reactions, researchers can identify conditions that favor the formation of desired products and suppress unwanted side reactions. For instance, DFT studies can help in selecting the optimal catalyst and ligand combination for a specific cross-coupling reaction by calculating the energies of the intermediates and transition states in the catalytic cycle.

Furthermore, computational methods can be used to predict the stereochemical outcome of reactions involving chiral reagents or catalysts. By modeling the interactions between the substrate and the chiral entity, it is possible to understand the origins of stereoselectivity and to design new chiral auxiliaries or catalysts that can achieve high levels of enantiomeric excess. This is particularly relevant for the development of asymmetric synthetic routes utilizing chiral precursors derived from this compound.

Development of Asymmetric Synthetic Routes Utilizing Chiral Precursors

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. This compound can serve as a prochiral starting material for the development of asymmetric synthetic routes to access chiral molecules.

One promising approach involves the use of chiral auxiliaries. These are chiral molecules that can be temporarily attached to the substrate to direct the stereochemical course of a subsequent reaction. For example, a chiral alcohol could be reacted with this compound to form a chiral ether. The presence of the chiral auxiliary would then influence the stereoselectivity of a subsequent reaction, such as a metal-catalyzed C-H activation or an addition to the aromatic ring. After the desired stereocenter has been established, the chiral auxiliary can be removed to yield the enantiomerically enriched product.

Another avenue of research is the development of enantioselective catalytic reactions. This involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For instance, a chiral Lewis acid could be used to activate the chloromethoxy group towards nucleophilic attack, with the chiral environment of the catalyst favoring the formation of one enantiomer over the other. The development of new and efficient chiral catalysts for reactions involving this compound will be a key focus of future research in this area.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers several advantages over traditional synthetic methods, including improved reaction control, enhanced safety, and the potential for automation. The integration of this compound into flow chemistry setups is a promising direction for future research.

Furthermore, the integration of flow reactors with automated synthesis platforms can enable the rapid and efficient synthesis of a large number of derivatives of this compound. These platforms can automatically perform a sequence of reactions, purifications, and analyses, allowing for the high-throughput screening of reaction conditions and the generation of compound libraries for drug discovery and materials science applications. The development of robust and versatile flow chemistry protocols for this compound will be a key enabler for its widespread use in automated synthesis.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The electrophilic nature of the chloromethoxy group in this compound makes it an ideal candidate for incorporation into novel MCRs.

Future research in this area will focus on designing new MCRs where this compound acts as the electrophilic component. For example, in a Passerini-type reaction, it could potentially react with a carboxylic acid and an isocyanide to generate a complex α-acyloxy amide. Similarly, in an Ugi-type reaction, it could be combined with an amine, a carbonyl compound, and an isocyanide to produce a dipeptide-like scaffold. The development of such reactions would provide rapid access to a wide range of structurally diverse and complex molecules from simple starting materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.